Home > Products > Screening Compounds P106834 > KRAS G12D inhibitor 18
KRAS G12D inhibitor 18 -

KRAS G12D inhibitor 18

Catalog Number: EVT-10993305
CAS Number:
Molecular Formula: C63H88F3N11O7
Molecular Weight: 1168.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12D inhibitor 18, also known as MRTX1133, is a significant compound in the realm of targeted cancer therapies, particularly for treating cancers associated with the KRAS G12D mutation. This mutation is prevalent in various solid tumors, including pancreatic cancer, making it a critical target for therapeutic intervention. The compound is characterized as a noncovalent, potent, and selective inhibitor that reversibly binds to the KRAS G12D protein, effectively blocking its oncogenic signaling pathways.

Source

MRTX1133 was developed through a collaborative effort involving structure-based medicinal chemistry and extensive biological evaluations. The compound's discovery was reported in multiple studies highlighting its efficacy and specificity against the KRAS G12D mutation. Notably, it was identified as part of a series of inhibitors designed to selectively target this mutation without affecting wild-type KRAS or other mutant forms like KRAS G12C .

Classification

MRTX1133 falls under the category of small-molecule inhibitors specifically targeting mutant KRAS proteins. It is classified as an antineoplastic agent due to its potential to inhibit tumor growth by interfering with the signaling pathways activated by mutated KRAS proteins.

Synthesis Analysis

The synthesis of MRTX1133 involves several key steps that utilize advanced organic chemistry techniques. The general synthetic route includes:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 2-methyl-6-chloropurine.
  2. Alkylation: This precursor undergoes alkylation with benzyl bromide in the presence of potassium carbonate to yield 9-benzyl-6-chloro-9H-purin-2-amine.
  3. Nucleophilic Substitution: Further treatment with sodium hydride facilitates nucleophilic substitution to produce derivatives that incorporate the desired warhead functional groups specific to KRAS G12D.
  4. Deprotection: Finally, deprotection steps are performed using hydrochloric acid to obtain the final active compounds .
Molecular Structure Analysis

MRTX1133 has a complex molecular structure characterized by several functional groups that enhance its binding affinity to the KRAS G12D protein. Key features include:

  • Core Structure: The compound contains a pyrido[4,3-d]pyrimidine core which is crucial for its interaction with the target protein.
  • Functional Groups: Notable substituents include a piperazinyl group that forms an ionic interaction with Asp12 in the switch II pocket of KRAS G12D, enhancing selectivity over wild-type KRAS.
  • Binding Affinity: The structural analysis reveals that MRTX1133 occupies a shallow pocket between switch I and II of the KRAS protein, facilitating effective inhibition through noncovalent interactions .
Chemical Reactions Analysis

MRTX1133 primarily functions through reversible binding mechanisms that inhibit the nucleotide exchange processes essential for KRAS activation. The key reactions involved include:

  1. Binding Interactions: MRTX1133 forms a salt bridge with Asp12 within the switch II pocket of KRAS G12D, effectively blocking its activity.
  2. Inhibition Mechanism: By occupying this critical site, MRTX1133 prevents GDP/GTP exchange, which is necessary for activating downstream signaling pathways associated with cell proliferation and survival .
  3. Selectivity: The design ensures that MRTX1133 does not interact significantly with wild-type KRAS or other mutant forms like KRAS G12C, thereby minimizing off-target effects .
Mechanism of Action

The mechanism by which MRTX1133 exerts its inhibitory effects on KRAS G12D involves several biochemical processes:

  1. Inhibition of Nucleotide Exchange: By binding to the switch II pocket, MRTX1133 inhibits the exchange of GDP for GTP on KRAS G12D, which is crucial for its activation.
  2. Disruption of Signaling Pathways: This binding leads to decreased activation of downstream signaling cascades such as RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are often upregulated in cancers harboring this mutation.
  3. Cellular Effects: In vitro studies have demonstrated that treatment with MRTX1133 results in reduced cell proliferation and increased apoptosis in cancer cells expressing the KRAS G12D mutation .
Physical and Chemical Properties Analysis

MRTX1133 exhibits several notable physical and chemical properties:

  • Molecular Formula: C63H88F3N11O
  • Molecular Weight: 1168.44 g/mol
  • Solubility: The compound is designed to be orally bioavailable, indicating favorable solubility characteristics conducive to pharmacological applications.
  • Stability: It possesses a favorable stability profile under physiological conditions, which is essential for maintaining therapeutic efficacy in vivo .
Applications

MRTX1133 has significant potential applications in scientific research and clinical settings:

  • Cancer Treatment: Primarily aimed at treating pancreatic ductal adenocarcinoma and other solid tumors associated with the KRAS G12D mutation.
  • Research Tool: Serves as an important tool for studying KRAS biology and developing further inhibitors targeting other mutations or related pathways.
  • Clinical Trials: Ongoing investigations into its efficacy and safety profiles are being conducted in clinical trials aimed at evaluating its therapeutic potential against various cancers harboring the G12D mutation .
Oncogenic KRAS-G12D in Malignancy

KRAS-G12D Mutation Prevalence in Solid Tumors

The Kirsten rat sarcoma viral oncogene homolog (KRAS) G12D mutation—a glycine-to-aspartic acid substitution at codon 12—is among the most frequent oncogenic drivers in solid tumors. Comprehensive genomic profiling of 426,706 adult solid tumor specimens revealed that KRAS alterations occur in 23% of all malignancies, with KRAS G12D representing 29% of these mutations, making it the single most common KRAS variant [5]. This mutation exhibits marked tissue-specific distribution:

  • Pancreatic ductal adenocarcinoma (PDAC): KRAS G12D dominates, occurring in 40–45% of cases [1] [4] [6].
  • Colorectal carcinoma: KRAS G12D accounts for 28% of KRAS mutations [3] [5].
  • Non-small cell lung cancer: Though KRAS G12C prevails, KRAS G12D still constitutes 13% of KRAS-mutant cases [5].
  • Endometrial, small bowel, and appendiceal cancers: KRAS G12D mutation rates range from 9% to 30% [5].

Table 1: KRAS G12D Mutation Prevalence Across Major Solid Tumors

Tumor TypeOverall KRAS Mutation Frequency (%)KRAS G12D Proportion Among KRAS Mutations (%)
Pancreatic ductal adenocarcinoma81.7–92.040.2–45.0
Colorectal carcinoma37.9–49.028.0
Non-small cell lung cancer21.2–35.013.0
Endometrial carcinoma17.030.0
Small bowel adenocarcinoma53.026.0

Data sourced from pan-cancer genomic analyses [3] [5].

Biological Role in Pancreatic Ductal Adenocarcinoma Pathogenesis

In pancreatic ductal adenocarcinoma, the KRAS G12D mutation is a cardinal molecular event, detectable in >90% of precursor lesions (e.g., pancreatic intraepithelial neoplasia) and >85% of invasive carcinomas [4] [6]. Genetically engineered mouse models confirm its pathogenetic supremacy: pancreas-specific expression of KRAS G12D suffices to initiate acinar-ductal metaplasia, pancreatic intraepithelial neoplasia, and ultimately invasive pancreatic ductal adenocarcinoma [6]. Crucially, KRAS G12D is not merely an initiator but also a perpetual sustainer of pancreatic ductal adenocarcinoma. Studies using inducible KRAS G12D models demonstrate that its continued activity is indispensable for tumor maintenance; withdrawal leads to tumor regression, while reactivation triggers rapid recurrence [6] [10]. This functional dependency ("oncogene addiction") underscores KRAS G12D as a linchpin therapeutic target.

KRAS-G12D-Driven Signaling Cascades

KRAS G12D protein, locked in a constitutively active guanosine triphosphate (GTP)-bound state, hyperactivates downstream effector pathways that orchestrate proliferation, metabolism, and survival:

  • RAF/mitogen-activated protein kinase kinase/extracellular signal-regulated kinase (RAF/MEK/ERK) Pathway: KRAS G12D-GTP recruits and activates RAF kinases, triggering a phosphorylation cascade (RAF → MEK → ERK). Activated ERK translocates to the nucleus, driving transcription of genes like MYC and CCND1 that promote G1/S cell-cycle progression [6] [10].
  • Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/Mammalian Target of Rapamycin (mTOR) Pathway: KRAS G12D directly binds and activates PI3K, catalyzing phosphatidylinositol (3,4,5)-trisphosphate production. This recruits AKT to the membrane, where it is phosphorylated and activated, subsequently inhibiting pro-apoptotic proteins (e.g., BAD) and activating mTOR to enhance protein synthesis and growth [1] [6].
  • Ral Guanine Nucleotide Dissociation Stimulator (RalGDS) Pathway: KRAS G12D activates RalGDS, which stimulates RalA/RalB GTPases to regulate vesicle trafficking, invasion, and survival [6].

These pathways exhibit crosstalk and compensatory feedback loops. For example, PI3K inhibition can paradoxically enhance ERK activation via epidermal growth factor receptor upregulation—a key resistance mechanism [1] [8]. KRAS G12D also reprograms metabolism, notably enhancing the pentose phosphate pathway to support nucleotide synthesis and redox balance [7].

Therapeutic Imperative for Mutation-Specific Targeting

Direct pharmacological inhibition of KRAS G12D has historically faced steep challenges:

  • Absence of a reactive cysteine: Unlike KRAS G12C (which has a druggable cysteine), KRAS G12D lacks nucleophilic residues for covalent inhibitor design [1] [4].
  • High GTP affinity and abundance: Competitive displacement of GTP is infeasible due to picomolar affinity and millimolar intracellular GTP concentrations [8].
  • Smooth protein surface: KRAS G12D lacks deep hydrophobic pockets for high-affinity small-molecule binding [8].

Consequently, therapeutic efforts initially focused on indirect approaches (e.g., targeting downstream effectors like MEK or PI3K), but these yielded limited clinical benefit due to pathway reactivation and toxicity [6]. The advent of KRAS G12C inhibitors (e.g., sotorasib) validated allele-specific targeting, yet these are ineffective against KRAS G12D [4] [8]. KRAS G12D’s predominance in pancreatic ductal adenocarcinoma—where prognosis remains dismal (5-year survival: 11%)—creates an urgent unmet need [4] [10].

Table 2: Limitations of Historical Therapeutic Strategies Against KRAS G12D

Therapeutic ApproachMechanismKey Limitations
Downstream effector inhibitorsBlock RAF/MEK/ERK or PI3K/AKT/mTORFeedback pathway reactivation; low therapeutic window
Cytotoxic chemotherapyDNA damage or antimetabolite effectsNon-selective; high toxicity; marginal survival benefit
ImmunotherapyImmune checkpoint blockadeImmunosuppressive tumor microenvironment; low response rates
KRAS G12C inhibitorsCovalent binding to cysteine 12Ineffective against aspartic acid substitution at codon 12

Recent advances have yielded promising strategies:

  • Non-covalent inhibitors: Compounds like MRTX1133 exploit cryptic pockets near the switch II region, selectively binding KRAS G12D in its inactive guanosine diphosphate (GDP)-bound state and preventing GTP loading [1] [4].
  • Combination regimens: Co-targeting KRAS G12D and adaptive resistance pathways (e.g., epidermal growth factor receptor or PI3K) enhances efficacy and circumvents resistance [1] [9].
  • Nanoparticle delivery: Co-encapsulation of KRAS G12D inhibitors with secondary agents (e.g., pentagalloylglucose) improves intratumoral bioavailability and overcomes metabolic resistance [7].

KRAS G12D also exerts non-cell-autonomous effects, transferring to cancer-associated fibroblasts via extracellular vesicles to foster chemoresistance—a phenotype reversible with KRAS G12D inhibitors like MRTX1133 [9]. These advances underscore that direct KRAS G12D inhibition is not merely feasible but essential for transforming pancreatic ductal adenocarcinoma treatment.

Properties

Product Name

KRAS G12D inhibitor 18

IUPAC Name

(2S)-2-cyclopentyl-2-[(5S)-2-[(2R,3R)-3-cyclopropyl-1-methylaziridine-2-carbonyl]-2,7-diazaspiro[4.4]nonan-7-yl]-N-[(6S,8S,14S)-21-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-22-(2,2,2-trifluoroethyl)-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]acetamide

Molecular Formula

C63H88F3N11O7

Molecular Weight

1168.4 g/mol

InChI

InChI=1S/C63H88F3N11O7/c1-39(82-5)52-47(30-44(33-67-52)72-25-23-71(24-26-72)42-14-15-42)55-48-32-61(2,3)38-84-60(81)49-11-8-20-77(69-49)58(79)50(31-45-34-73(27-28-83-45)43-16-17-51(46(48)29-43)76(55)37-63(64,65)66)68-57(78)54(40-9-6-7-10-40)74-21-18-62(35-74)19-22-75(36-62)59(80)56-53(70(56)4)41-12-13-41/h16-17,29-30,33,39-42,45,49-50,53-54,56,69H,6-15,18-28,31-32,34-38H2,1-5H3,(H,68,78)/t39-,45-,49-,50-,53+,54-,56+,62-,70?/m0/s1

InChI Key

VKNNQJWNUPSOEK-VCAAAJMFSA-N

Canonical SMILES

CC(C1=C(C=C(C=N1)N2CCN(CC2)C3CC3)C4=C5CC(COC(=O)C6CCCN(N6)C(=O)C(CC7CN(CCO7)C8=CC5=C(N4CC(F)(F)F)C=C8)NC(=O)C(C9CCCC9)N1CCC2(C1)CCN(C2)C(=O)C1C(N1C)C1CC1)(C)C)OC

Isomeric SMILES

C[C@@H](C1=C(C=C(C=N1)N2CCN(CC2)C3CC3)C4=C5CC(COC(=O)[C@@H]6CCCN(N6)C(=O)[C@H](C[C@H]7CN(CCO7)C8=CC5=C(N4CC(F)(F)F)C=C8)NC(=O)[C@H](C9CCCC9)N1CC[C@@]2(C1)CCN(C2)C(=O)[C@H]1[C@H](N1C)C1CC1)(C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.